molecular formula C26H25N3O2 B613065 H-His(1-mtt)-OH CAS No. 133367-32-5

H-His(1-mtt)-OH

Cat. No.: B613065
CAS No.: 133367-32-5
M. Wt: 411.5
InChI Key:
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Description

H-His(1-mtt)-OH, also known as 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, is a compound commonly used in biochemical assays. It is a yellow tetrazole that is reduced to purple formazan in living cells. This compound is widely used in cell viability assays, particularly the MTT assay, to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-His(1-mtt)-OH typically involves the reaction of 4,5-dimethylthiazol-2-yl with 2,5-diphenyltetrazolium bromide under specific conditions. The reaction is carried out in a phosphate-buffered saline solution at a pH of 7.4. The product is then purified using filtration and recrystallization techniques to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and filtration systems to ensure high yield and purity. The compound is then packaged in sterile vials for distribution to laboratories and research institutions .

Chemical Reactions Analysis

Types of Reactions

H-His(1-mtt)-OH undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of H-His(1-mtt)-OH involves its reduction by NAD(P)H-dependent cellular oxidoreductase enzymes to form purple formazan. This reduction occurs in the mitochondria of living cells, and the amount of formazan produced is directly proportional to the number of viable cells. The formazan product is then solubilized using dimethyl sulfoxide or other solubilizing agents, and its absorbance is measured using a spectrophotometer .

Properties

IUPAC Name

(2S)-2-amino-3-[1-[(4-methylphenyl)-diphenylmethyl]imidazol-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O2/c1-19-12-14-22(15-13-19)26(20-8-4-2-5-9-20,21-10-6-3-7-11-21)29-17-23(28-18-29)16-24(27)25(30)31/h2-15,17-18,24H,16,27H2,1H3,(H,30,31)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USIYUUIKLMCEIP-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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